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molecular formula C10H10BrNO B1290200 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile CAS No. 951918-29-9

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile

Cat. No. B1290200
M. Wt: 240.1 g/mol
InChI Key: ODEGONCELYZGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642585B2

Procedure details

To a solution of 4-bromo-3,5-dimethylphenol (500 mg) and Cs2CO3 (1.3 g) in N,N-dimethylformamide (5 mL) is added 2-bromoacetonitrile (290 μL) and the mixture is stirred for 2 hours at 35° C. The mixture is poured on water and stirred for 15 minutes. The precipitate is folitered off and dried to give the title compound. Yield: 535 mg; Mass spectrum (EI): m/z=239 [M]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:18][C:19]#[N:20]>CN(C)C=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:18][C:19]#[N:20])=[CH:4][C:3]=1[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)O)C
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
290 μL
Type
reactant
Smiles
BrCC#N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured on water
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(OCC#N)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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